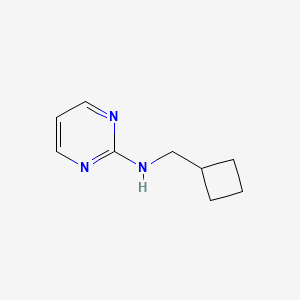

N-(cyclobutylmethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZJNXSSIRNLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:

Condensation Reaction: Starting with appropriate amidines and β-dicarbonyl compounds.

Cyclization: Formation of the pyrimidine ring.

Substitution: Introduction of the cyclobutylmethyl group.

For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps like ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions under controlled conditions to ensure high yield and purity. These methods may include:

Batch Processing: For small to medium-scale production.

Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(cyclobutylmethyl)pyrimidin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling and proliferation . This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-2-amine derivatives vary widely in substituent patterns, influencing their physicochemical and biological properties. Key structural analogs include:

*Calculated based on formula C₉H₁₂N₃.

Key Observations :

- Cycloalkyl vs.

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (CF₃) or thiazole moieties (e.g., C₁₆H₁₃F₃N₄S) exhibit higher molecular weights and enhanced target affinity due to dipole interactions .

- Solubility Modifiers : Methoxy (C₁₇H₁₄F₃N₃O₂) or pyridyl substituents (e.g., 4-(pyridin-4-yl)pyrimidin-2-amine) improve aqueous solubility, critical for oral bioavailability .

Physicochemical Properties

Data from synthesized analogs reveal trends in stability and solubility:

- Melting Points : N-aryl derivatives (e.g., N-(3-chlorophenyl)pyrimidin-2-amine) exhibit higher melting points (>150°C) due to crystalline packing from aromatic stacking, whereas alkyl-substituted analogs (e.g., N-cyclopentyl derivatives) show lower melting points (~100–120°C) .

- Lipophilicity (LogP) : Cyclobutylmethyl-substituted compounds likely have LogP values between 2.5–3.5, balancing membrane permeability and solubility. In contrast, CF₃-substituted analogs (e.g., C₁₆H₁₃F₃N₄S) have higher LogP (>4.0), favoring target binding but risking metabolic instability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclobutylmethyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrimidin-2-amine derivatives and cyclobutylmethyl halides. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance nucleophilicity. Optimization can be guided by Design of Experiments (DOE) to evaluate interactions between variables .

- Comparative Data : Similar compounds (e.g., N-(pyridin-2-ylmethyl)pyrimidin-2-amine) show higher yields in polar aprotic solvents with microwave-assisted heating (70% yield vs. 45% conventional heating) .

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish cyclobutyl protons (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm).

- HRMS : Confirm molecular formula with <1 ppm mass accuracy.

- X-ray crystallography : Resolve stereochemistry of the cyclobutyl group, as seen in structurally analogous compounds like N-cyclopropylpyrimidin-2-amine .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology :

- Kinase Inhibition : Screen against kinase panels (e.g., CDK4/6, EGFR) using fluorescence-based ADP-Glo™ assays. Pyrimidin-2-amine scaffolds are known CDK inhibitors (e.g., IC₅₀ = 8.5–62 nM for CDK4 in analogs) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for kinase targets?

- Methodology :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C4 position to enhance binding affinity, as demonstrated in N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .

- Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Leu83 in CDK2) .

Q. What strategies address contradictions in solubility-stability data for this compound in preclinical studies?

- Methodology :

- pH-Dependent Solubility : Perform kinetic solubility assays across pH 1–7.4. Cyclobutyl groups may reduce solubility (<10 µM in PBS) compared to smaller alkyl chains .

- Stability Profiling : Use LC-MS to monitor degradation in simulated gastric fluid (SGF) and human liver microsomes (HLMs). Cyclobutyl derivatives often exhibit metabolic stability (>60% remaining after 1 hour in HLMs) .

Q. How can in vivo models validate the pharmacokinetic (PK) and efficacy profiles of this compound?

- Methodology :

- Rodent PK Studies : Administer IV/PO doses (5–20 mg/kg) and measure plasma concentrations via LC-MS/MS. Similar compounds show low oral bioavailability (<20%) due to first-pass metabolism .

- Xenograft Models : Evaluate tumor growth inhibition in CDK4/6-driven cancers (e.g., ER+ breast cancer PDX models). Compare to palbociclib as a positive control .

Key Challenges and Future Directions

- Metabolic Stability : Cyclobutyl groups may improve resistance to CYP3A4 oxidation compared to smaller rings .

- Crystallization Difficulties : Use co-crystallization with CDK2/cyclin A to obtain high-resolution structures for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.